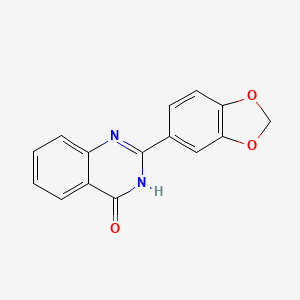![molecular formula C18H28N2O2 B6009841 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as MP-10, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the year 1993 by a group of researchers led by Dr. Mario Negri. Since then, MP-10 has been extensively studied for its potential use in the field of medicine.
Mecanismo De Acción
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of signaling pathways that ultimately lead to the inhibition of pain signals. This compound also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain tolerance, and induce feelings of euphoria and pleasure. This compound also has sedative effects, which can lead to drowsiness and respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has several advantages for use in lab experiments. It is highly potent, making it useful for studying the effects of opioids on the brain and behavior. This compound also has a long half-life, which allows for sustained effects over a longer period of time. However, the sedative effects of this compound can be a limitation in some experiments, as they can interfere with normal behavior and cognitive function.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. One area of interest is the development of novel opioid analgesics that have fewer side effects than traditional opioids. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. This could provide valuable insights into the potential risks and benefits of using opioids for pain management. Finally, there is a need for further research into the potential use of this compound for the treatment of mood disorders such as depression and anxiety.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves the reaction of 3-phenylpropylamine with 3-methoxypropanoyl chloride in the presence of a base. The resulting compound is then reacted with piperidine to form this compound. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been studied for its potential use in the treatment of various medical conditions such as pain, depression, and anxiety. It has been found to be a highly effective analgesic, with a potency that is several times higher than that of morphine. This compound has also been shown to have antidepressant and anxiolytic properties, making it a promising candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-14-11-18(21)19-17-10-6-13-20(15-17)12-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVWMZMZXYXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B6009769.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
